molecular formula C19H15ClO5 B4211732 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate

Cat. No.: B4211732
M. Wt: 358.8 g/mol
InChI Key: NAGZCMVBHFNXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chromenone core with a chloro and methyl substitution, as well as an ethoxybenzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield amino derivatives with potential biological activity .

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloro and ethoxybenzoate groups in 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate contributes to its unique chemical properties and potential biological activities. These substitutions can enhance its interactions with biological targets and improve its pharmacokinetic profile .

Properties

IUPAC Name

(6-chloro-4-methyl-2-oxochromen-7-yl) 2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-3-23-15-7-5-4-6-12(15)19(22)25-17-10-16-13(9-14(17)20)11(2)8-18(21)24-16/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGZCMVBHFNXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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